molecular formula C11H10Cl2N2O2S B2912584 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1156603-59-6

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2912584
CAS No.: 1156603-59-6
M. Wt: 305.17
InChI Key: ZLOLKNUHCVDATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (CAS 1156603-59-6) is a specialized organic compound with the molecular formula C11H10Cl2N2O2S and a molecular weight of 305.19 g/mol . As a sulfonyl chloride derivative of a 1-(4-chlorophenyl)pyrazole scaffold, this molecule serves as a critical synthetic intermediate, particularly in pharmaceutical research and development . Its structure features a reactive sulfonyl chloride group, which allows it to act as a key electrophile in nucleophilic substitution reactions, such as the formation of sulfonamides. This makes it a valuable building block for medicinal chemists aiming to create novel compounds for biological screening. The presence of the chlorophenyl substituent may further modulate the compound's properties and interactions. Researchers are advised to handle this material with care, as related sulfonyl chlorides are known to be moisture-sensitive and can cause severe skin burns and eye damage . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOLKNUHCVDATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. In this case, the β-diketone used is 4-chloroacetophenone, which reacts with hydrazine to form 1-(4-chlorophenyl)-3,5-dimethylpyrazole.

    Sulfonylation: The next step involves the introduction of the sulfonyl chloride group. This is achieved by reacting the pyrazole derivative with chlorosulfonic acid under controlled conditions to yield this compound.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.

Common reagents used in these reactions include amines for nucleophilic substitution and water or aqueous bases for hydrolysis. The major products formed from these reactions are sulfonamides and sulfonic acids.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly sulfonamides, which are important in medicinal chemistry.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors.

    Biological Studies: It is used in studies to understand the interaction of sulfonyl chlorides with biological molecules, providing insights into enzyme inhibition and protein modification.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, such as amines and thiols, to form covalent bonds. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes by modifying their active sites. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Halogen-Substituted Aromatic Rings

1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
  • Molecular Formula : C₁₁H₈Cl₂N₂O
  • Molecular Weight : 255.09 g/mol
  • Key Features : Replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) group. The absence of the 3-methyl group reduces steric hindrance compared to the target compound.
  • Applications: Primarily used in acylations; lower molecular weight may enhance solubility in non-polar solvents .
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • Molecular Formula : C₁₆H₁₃FN₂O
  • Key Features : A dihydropyrazole (pyrazoline) derivative with a fluorine-substituted aromatic ring. The aldehyde (-CHO) group at position 1 offers distinct reactivity for condensation reactions.
  • Structural Impact : The saturated pyrazoline ring reduces planarity, affecting electronic properties and biological activity .
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Molecular Formula : C₁₇H₁₄ClF₂N₂O
  • Key Features : Contains both 4-chlorophenyl and 4-fluorophenyl groups, introducing dual halogen effects. The acetyl group (-COCH₃) at position 1 enhances lipophilicity.
  • Biological Relevance : Such derivatives are often explored for antimicrobial or anticancer activities due to halogen-enhanced bioactivity .

Sulfonyl Chloride Analogues

(4-Chlorophenyl)methanesulfonyl Chloride
  • Molecular Formula : C₇H₆Cl₂O₂S
  • Molecular Weight : 225.09 g/mol
  • Key Features: A simpler benzenesulfonyl chloride derivative lacking the pyrazole core.
  • Applications : Widely used in sulfonation reactions for drug discovery .
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride
  • Molecular Formula : C₆H₉ClN₂O₂S
  • Key Features : Replaces the 4-chlorophenyl group with an ethyl group. The smaller substituent may increase volatility but reduce thermal stability.
  • Synthetic Utility : Less steric bulk facilitates reactions with bulky nucleophiles .

Chalcone Derivatives with 4-Chlorophenyl Groups

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one
  • Molecular Formula : C₁₆H₁₃ClO
  • Molecular Weight : 256.73 g/mol
  • Key Features : A chalcone with a 4-chlorophenyl group and a methyl-substituted aromatic ketone. The α,β-unsaturated ketone system enables Michael addition reactions.
  • Biological Activity : Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 37.24 μg/mL) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀, μg/mL)
Target Compound C₁₁H₁₀Cl₂N₂O₂S 321.23 Sulfonyl chloride Not reported
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride C₁₁H₈Cl₂N₂O 255.09 Carbonyl chloride Not reported
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃ClO 256.73 α,β-Unsaturated ketone 37.24 (MCF-7)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 268.29 Aldehyde Not reported

Key Research Findings

Reactivity Differences : Sulfonyl chloride derivatives (e.g., the target compound) exhibit higher electrophilicity than carbonyl chlorides, enabling efficient nucleophilic substitutions .

Bioactivity Trends : Chalcones with 4-chlorophenyl groups show potent cytotoxicity, but pyrazole sulfonyl chlorides are understudied in this context. Further research is needed to link structural features (e.g., sulfonyl chloride position) to bioactivity .

Biological Activity

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H10ClN2O2SC_{11}H_{10}ClN_2O_2S. The compound features a pyrazole ring substituted at the 1-position with a 4-chlorophenyl group and at the 3 and 5 positions with methyl groups. The sulfonyl chloride functional group at the 4-position enhances its reactivity and potential for biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions involving hydrazines and carbonyl compounds.
  • Sulfonylation : The introduction of the sulfonyl chloride group can be performed using sulfonyl chlorides, which react with the pyrazole derivative to yield the final product.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated various pyrazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising activity with minimum inhibitory concentrations (MIC) ranging from 0.220.22 to 0.25μg/mL0.25\,\mu g/mL against these pathogens .
  • Another investigation highlighted that certain derivatives exhibited up to 85%85\% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10μM10\,\mu M .

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied:

  • In vitro studies demonstrated that compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, one derivative was found to inhibit cell proliferation effectively in colorectal cancer cells (HT29), with IC50 values indicating strong antiproliferative activity .
  • Structure-activity relationship (SAR) studies suggest that the presence of electronegative substituents like chlorine is crucial for enhancing anticancer efficacy .

Case Studies

Case Study 1: Antimicrobial Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that it was particularly effective against Gram-positive bacteria, showcasing its potential as an antibacterial agent.

Case Study 2: Anticancer Research
In a controlled study involving various cancer cell lines, the compound demonstrated significant growth inhibition. The mechanisms were attributed to its ability to induce apoptosis in cancer cells through various pathways.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves a multi-step approach:

  • Cyclocondensation : A substituted pyrazole core is formed by reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic or basic conditions.
  • Sulfonation : The pyrazole intermediate is sulfonated using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) to introduce the sulfonyl chloride group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: dichloromethane/hexane) is used to isolate the product .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, ethanol, reflux (12 h)65–75
SulfonationClSO₃H, 0°C to RT, 4 h50–60

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl resonance at δ 7.4–7.6 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 315.0452 for C₁₁H₁₀Cl₂N₂O₂S) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S, and Cl percentages (error < 0.3%) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of sulfonyl chloride derivatives, and how are they resolved?

  • Crystal Polymorphism : Sulfonyl chloride groups induce varied packing modes. Use slow evaporation (solvent: chloroform/hexane) to obtain single crystals .
  • Disorder Handling : Partial occupancy of the sulfonyl chloride group may require refinement constraints (e.g., SHELXL) .
  • Data Collection : Low-temperature (100 K) X-ray diffraction minimizes thermal motion artifacts. Reported R-factor: < 0.05 .

Q. Table 2: Crystallographic Data (Example)

ParameterValue
Space GroupP2₁/c
Unit Cella = 8.42 Å, b = 12.35 Å, c = 14.72 Å
Z-value4
R-factor0.034

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • Kinetics : The electron-withdrawing sulfonyl group enhances electrophilicity, enabling rapid reactions with amines (e.g., piperidine) in anhydrous THF at 0°C .
  • Side Reactions : Competing hydrolysis to sulfonic acids can occur in humid conditions. Use molecular sieves or dry DMF to suppress hydrolysis .

Q. What strategies optimize stability during thermal and photolytic degradation studies?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at –20°C in amber vials .
  • Photolytic Resistance : UV-Vis spectra (λmax = 270 nm) indicate sensitivity to UV light. Conduct reactions under inert gas (N₂/Ar) .

Q. How are computational models (e.g., DFT) applied to predict biological interactions?

  • Docking Studies : The sulfonyl chloride moiety’s electronegativity enhances binding to serine proteases (e.g., trypsin-like enzymes). Use AutoDock Vina with AMBER force fields .
  • SAR Analysis : Substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) on bioactivity are modeled via Gaussian09 at the B3LYP/6-31G* level .

Q. How do conflicting spectral data (e.g., NMR vs. XRD) in literature get reconciled?

  • Case Example : Discrepancies in aromatic proton coupling constants may arise from solvent polarity. Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Validation : Cross-reference IR (C–S stretch at 1170 cm⁻¹) and XRD bond lengths (S–Cl: 1.99 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.